molecular formula C18H10N4O5S B3941548 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3941548
M. Wt: 394.4 g/mol
InChI Key: VLNPYYVQFWUUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, commonly known as MTND, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MTND is not fully understood, but studies have suggested that the compound exerts its effects by modulating various signaling pathways involved in cell growth and survival. MTND has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MTND has been found to have a number of biochemical and physiological effects. The compound has been shown to induce DNA damage, which can lead to apoptosis in cancer cells. Additionally, MTND has been found to inhibit the growth of new blood vessels, which is important for the development and progression of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTND in lab experiments is its high potency and specificity. The compound has been shown to exhibit strong anti-tumor activity at low concentrations, which makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of using MTND is its relatively complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of MTND. One area of interest is the identification of new analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MTND and its potential use in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for MTND and its analogs could facilitate their use in drug discovery and development.

Scientific Research Applications

MTND has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, MTND has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O5S/c1-9-19-20-18(28-9)21-16(24)13-6-5-11(8-14(13)17(21)25)15(23)10-3-2-4-12(7-10)22(26)27/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNPYYVQFWUUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

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